molecular formula C17H24N2O3S B2885564 (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 898375-33-2

(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No. B2885564
CAS RN: 898375-33-2
M. Wt: 336.45
InChI Key: PTTWHDUDZIDGEW-VLGSPTGOSA-N
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Description

“(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a complex organic compound that contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound . The compound also contains methoxy groups and a propyl group attached to the benzothiazole ring, and a pivalamide group attached via a double bond .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Thiazolides as Antiviral and Anticancer Agents

Thiazolides, including compounds structurally related to "(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide," have demonstrated a broad spectrum of activities against viruses, parasites, and cancer cells. Their mechanism involves interaction with specific enzymes and inducing cell death in cancer lines, showing promise as novel therapeutic agents.

  • Antiviral Properties : Thiazolides have been identified as potent inhibitors of viral replication, including hepatitis B virus, through their action on viral proteins and possibly through modulation of host cellular mechanisms. This class of compounds offers a novel approach to antiviral therapy with the potential for broad-spectrum activity (Stachulski et al., 2011).

  • Anticancer Activities : Studies have shown that thiazolides can induce apoptosis in colorectal tumor cells by interacting with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1), which is overexpressed in various tumors, including colon carcinomas. This interaction suggests thiazolides may overcome resistance mechanisms to chemotherapeutic drugs, presenting a novel anticancer strategy (Brockmann et al., 2014).

Environmental and Chemical Applications

Beyond their biomedical applications, compounds related to "(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" have shown potential in environmental and chemical sciences, including the removal of heavy metals from waste and the synthesis of novel materials.

  • Environmental Cleanup : Novel magnetic nanoadsorbents based on thiazole derivatives have been developed for the removal of heavy metals, such as Zn^2+ and Cd^2+, from industrial wastes. These findings highlight the versatility of thiazole compounds in environmental applications, providing efficient solutions for waste treatment (Zargoosh et al., 2015).

  • Chemical Synthesis : Thiazolides and related compounds have been explored for their utility in synthesizing novel chemical entities. For example, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from thioamides highlights the role of thiazole derivatives in developing new materials with potential applications in various industries, including pharmaceuticals and materials science (Patil et al., 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives have been studied for their cytotoxic and antibacterial activities .

properties

IUPAC Name

N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-7-10-19-13-11(21-5)8-9-12(22-6)14(13)23-16(19)18-15(20)17(2,3)4/h8-9H,7,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTWHDUDZIDGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

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